Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro junction, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidin-4-one derivative with an alcohol under acidic conditions to form the spirocyclic structure . The reaction conditions often include the use of strong acids such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for constructing complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design molecules that interact with specific biological targets, such as enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
- Tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Uniqueness: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it a versatile building block in synthetic chemistry.
Biological Activity
Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound with significant biological activity, particularly in the context of drug discovery and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H23NO4 with a molecular weight of approximately 269.34 g/mol. Its unique spirocyclic structure allows for flexibility while maintaining a constrained framework, which is advantageous in drug design.
Property | Value |
---|---|
Molecular Formula | C14H23NO4 |
Molecular Weight | 269.34 g/mol |
CAS Number | 2089258-39-7 |
This compound has been identified as a potent inhibitor of the MmpL3 protein, a crucial transporter for the survival of Mycobacterium tuberculosis (Mtb). By inhibiting MmpL3, this compound disrupts the transport of essential mycolic acids, leading to bacterial cell death. This mechanism positions it as a promising candidate for antituberculosis drug development .
Biological Activity and Efficacy
Recent studies have highlighted the compound's efficacy against Mtb with notable Minimum Inhibitory Concentrations (MIC). For instance, compounds within its structural class have shown significant activity against replicating Mtb cells, with MIC values reported as low as 0.01 µg/mL in some derivatives .
Case Studies
- Inhibition of MmpL3 : Research indicated that modifications to the spirocyclic scaffold could enhance potency against MmpL3. A study demonstrated that specific structural changes led to improved binding affinity and selectivity, correlating with enhanced biological activity in vitro .
- Antituberculosis Activity : A series of analogs derived from this compound were screened for their activity against Mtb. One analog exhibited an MIC of 0.041 µM, showcasing the potential for further optimization through structure-activity relationship (SAR) studies .
Applications in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents:
- Antituberculosis Agents : Given its mechanism of action against MmpL3, this compound is being explored as a lead candidate for new antituberculosis therapies.
- Protein Inhibition : Beyond tuberculosis, its inhibitory effects on other proteins may be investigated for broader therapeutic applications.
Properties
IUPAC Name |
tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-5-14(11-15)6-9-17-10-7-14/h4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIHVHQIDWFOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719149 |
Source
|
Record name | tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259489-95-6 |
Source
|
Record name | tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.